

# An In-depth Technical Guide to 1-(3-bromo-2-fluorophenyl)ethanone

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## Compound of Interest

Compound Name: 3'-Bromo-2'-Fluoroacetophenone

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This guide provides a comprehensive technical overview of 1-(3-bromo-2-fluorophenyl)ethanone (CAS No: 161957-61-5), a key intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its properties, characterization, synthesis, and safe handling.

## Compound Identification and Physical Properties

1-(3-bromo-2-fluorophenyl)ethanone, also known as 3-Bromo-2-fluoroacetophenone, is a halogenated aromatic ketone. Its structure, featuring a bromine and a fluorine atom on the phenyl ring, imparts unique reactivity, making it a valuable building block in the synthesis of more complex molecules.<sup>[1]</sup>

**Physical Appearance:** The compound typically presents as a solid.<sup>[2]</sup> Depending on its purity, its appearance can range from a white or pale yellow solid to a beige powder.

A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 1-(3-bromo-2-fluorophenyl)ethanone

Property	Value	Source(s)
CAS Number	161957-61-5	[2]
Molecular Formula	C <sub>8</sub> H <sub>6</sub> BrFO	[2]
Molecular Weight	217.035 g/mol	[2]
Appearance	Solid, white to yellow/beige powder	[2]
Melting Point	42 °C	[3]
Boiling Point	251 - 252.4 °C (Predicted)	[2][3]
Density	1.535 g/cm <sup>3</sup> (Predicted)	[2]
Flash Point	106.5 °C (Predicted)	[2]
Solubility	Soluble in common organic solvents. Insoluble in water.	[1][4]

## Spectroscopic Characterization

Definitive identification and purity assessment of 1-(3-bromo-2-fluorophenyl)ethanone rely on a combination of spectroscopic techniques. These methods provide a detailed fingerprint of the molecule's structure.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - <sup>1</sup>H NMR: The proton NMR spectrum is crucial for identifying the hydrogen atoms within the molecule. The aromatic protons will appear as multiplets in the aromatic region, while the methyl protons of the ethanone group will present as a distinct singlet or doublet, depending on neighboring atoms.
  - <sup>13</sup>C NMR: The carbon NMR spectrum provides information on all the unique carbon environments within the molecule.
- Infrared (IR) Spectroscopy: The IR spectrum reveals the functional groups present. Key expected peaks would include a strong absorption band for the carbonyl (C=O) group of the ketone and bands corresponding to the C-Br, C-F, and aromatic C-H bonds.

- **Mass Spectrometry (MS):** Mass spectrometry confirms the molecular weight of the compound. The presence of bromine would result in a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity), which is a definitive indicator for bromine-containing compounds. An Electrospray Ionization (ESI) mass spectrum would likely show a peak at m/z 217, corresponding to  $[M+H]^+$ .<sup>[3]</sup>

**Authoritative Note:** When analyzing any synthesized batch, comparing the obtained spectroscopic data with reference spectra from reputable sources is a critical step for validation. Minor shifts in peak positions can occur based on the solvent used and the specific instrument's calibration.

## Synthesis Methodology

1-(3-bromo-2-fluorophenyl)ethanone is typically synthesized via a Grignard reaction. This method is favored for its reliability and efficiency in forming carbon-carbon bonds.

## Workflow for Synthesis

The general workflow involves the reaction of a Weinreb amide precursor with a methylmagnesium halide.

## Detailed Experimental Protocol

**Causality Note:** The use of a Weinreb amide (N-methoxy-N-methylamide) is a strategic choice. Unlike more reactive substrates like acid chlorides or esters, the Weinreb amide forms a stable tetrahedral intermediate with the Grignard reagent, which resists over-addition. This intermediate collapses to the desired ketone only upon acidic work-up, thus preventing the formation of the tertiary alcohol byproduct and leading to a cleaner reaction with higher yield.

- **Preparation:** To a stirred solution of 3-Bromo-2-fluoro-N-methoxy-N-methyl-benzamide in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere, cool the reaction vessel to 0°C using an ice bath.<sup>[2][3]</sup>
- **Grignard Addition:** Slowly add a solution of methylmagnesium bromide (e.g., 1.4 M in THF/toluene) to the cooled solution.<sup>[2]</sup> Maintaining the temperature at 0°C is critical to control the exothermic reaction.

- Reaction: Stir the mixture at 0°C for approximately 2-6.5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2][3]
- Quenching: Once the reaction is complete, carefully quench the reaction by adding a dilute aqueous solution of hydrochloric acid (HCl).[2]
- Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (EtOAc).[2]
- Washing & Drying: Wash the combined organic layers with brine, and then dry over anhydrous magnesium sulfate (MgSO<sub>4</sub>).[2]
- Purification: After filtering off the drying agent, concentrate the solution under reduced pressure. The crude product can then be purified, typically by column chromatography on silica gel, to yield the final product as a solid.[3]

## Applications in Research and Development

Halogenated acetophenones are crucial intermediates in the pharmaceutical and agrochemical industries. The specific substitution pattern of 1-(3-bromo-2-fluorophenyl)ethanone makes it a precursor for creating a wide range of more complex molecules. The bromine and fluorine atoms serve as handles for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Heck) or nucleophilic aromatic substitution, enabling the construction of diverse molecular scaffolds. It is primarily used in the synthesis of biologically active compounds and as an intermediate for pharmaceuticals.[3][5][6]

## Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be strictly followed when handling 1-(3-bromo-2-fluorophenyl)ethanone.

Table 2: GHS Hazard and Precautionary Statements

Category	Information	Source(s)
Hazard Statements	H315: Causes skin irritation. Irritating to eyes and respiratory system.	[2][7]
Signal Word	Warning	[2]
Personal Protective Equipment (PPE)	Wear protective gloves, protective clothing, and eye/face protection (safety goggles).	[8][9][10]
Handling	Use only in a well-ventilated area or under a fume hood. Avoid breathing dust/fumes. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.	[4][8][9]
First Aid (Skin/Eyes)	In case of skin contact, wash off immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. Seek immediate medical attention.	[4][8]
Storage	Store in a tightly closed container in a dry, cool, and well-ventilated place. Store away from incompatible substances such as strong oxidizing agents.	[4][8]
Disposal	Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.	[8]

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## References

- 1. CAS 304445-49-6: 1-(4-Bromo-3-fluorophenyl)ethanone [cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. 1-(5-BROMO-2-FLUOROPHENYL)ETHANONE CAS#: 198477-89-3 [m.chemicalbook.com]
- 4. 1-(3-Bromo-4-fluorophenyl)ethan-1-one(1007-15-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. 1 (2 Amino Bromo 3 Fluorophenyl)ethanone at 5000.00 INR in Ankleshwar | Sagar Life Sciences Private Limited [tradeindia.com]
- 6. innospk.com [innospk.com]
- 7. chembk.com [chembk.com]
- 8. fishersci.com [fishersci.com]
- 9. aksci.com [aksci.com]
- 10. echemi.com [echemi.com]
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